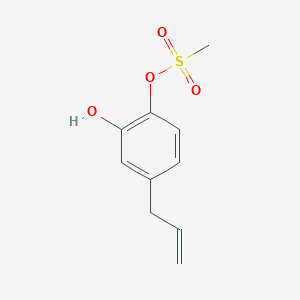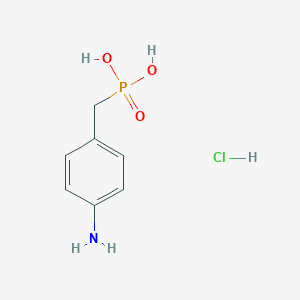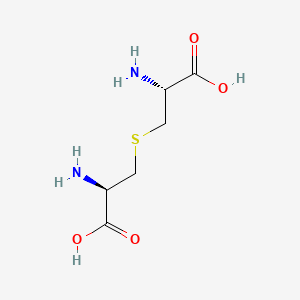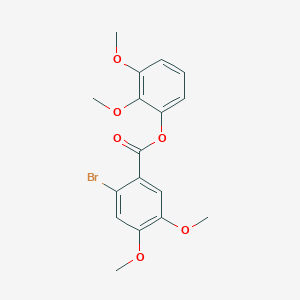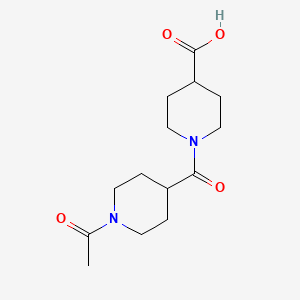
2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate: is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The ethoxyethyl acetate group attached to the piperazine ring enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate typically involves the reaction of piperazine with ethylene oxide to form 2-(2-(Piperazin-1-yl)ethoxy)ethanol. This intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the acetate group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: 2-(2-(Piperazin-1-yl)ethoxy)ethanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate is used as an intermediate in the synthesis of more complex piperazine derivatives. It is also employed in the preparation of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors. It serves as a model compound to understand the structure-activity relationships of piperazine-based drugs.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic applications. They exhibit a range of pharmacological activities, including antihistaminic, antipsychotic, and anti-inflammatory effects.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a stabilizer in various formulations and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including antipsychotic and antihistaminic activities. The ethoxyethyl acetate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
2-(2-(Piperazin-1-yl)ethoxy)ethanol: This compound is a precursor in the synthesis of 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate and shares similar chemical properties.
Cetirizine: A second-generation antihistamine that contains a piperazine ring and is used to treat allergies.
Quetiapine: An antipsychotic drug that also contains a piperazine ring and is used to treat schizophrenia and bipolar disorder.
Uniqueness: this compound is unique due to its specific combination of the piperazine ring and the ethoxyethyl acetate group. This combination imparts distinct chemical and pharmacological properties, making it a valuable intermediate in the synthesis of various biologically active compounds. Its versatility in undergoing different chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.
Properties
IUPAC Name |
2-(2-piperazin-1-ylethoxy)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(13)15-9-8-14-7-6-12-4-2-11-3-5-12/h11H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEUTTLAXLDVND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

